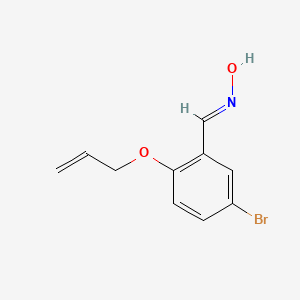

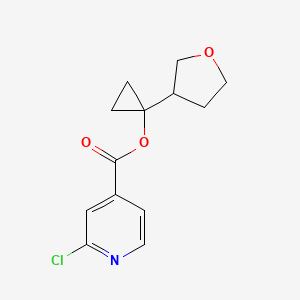

2-(Allyloxy)-5-bromobenzenecarbaldehyde oxime

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-(Allyloxy)-5-bromobenzenecarbaldehyde oxime” is a type of oxime ester . Oxime esters are emerging as the first-line building blocks in modern heterocyclic chemistry because they are accessible and can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride . They act as efficient directing groups for the C–H activation reaction in aromatic or vinylic systems to construct new C–N bonds .

Synthesis Analysis

The synthesis of oxime esters like “2-(Allyloxy)-5-bromobenzenecarbaldehyde oxime” is typically carried out in aqueous media and catalyzed by aniline or phenylenediamine derivates . The reaction involves a nucleophilic aminooxy group (H2N–O–R) and an electrophilic carbonyl group (e.g., aldehyde/ketone) .Molecular Structure Analysis

The molecular formula of “2-(Allyloxy)-5-bromobenzenecarbaldehyde oxime” is C10H11NO2 . The structure, properties, spectra, suppliers, and links for this compound can be found on ChemSpider .Chemical Reactions Analysis

Oxime esters show high reaction activities in the N–O bond cleavage involved in organic transformation because of their weaker N–O σ bond with an average energy of 57 kcal mol −1 in comparison with the normal σ C–X (X = C, N, O) bonds . They act as both internal oxidants and a precursor which participates in the framework of the final product .科学的研究の応用

Photostimulated Reactions for Organic Synthesis The use of allyloxy and bromobenzenecarbaldehyde derivatives in photostimulated reactions has been demonstrated to yield cyclized products efficiently. For example, a study by Vaillard et al. (2004) explored the photostimulated reactions of aryl and alkyl chlorides and bromides, resulting in high yields of reduced products. This process shows potential for the fast and efficient synthesis of complex organic molecules, including 3-methyl-2,3-dihydro-benzofuran, from precursors like 1-allyloxy-2-bromobenzene.

Building Blocks for Asymmetric Synthesis Compounds with allyl groups serve as excellent substrates for Mo-catalyzed asymmetric allylic alkylation, as discussed by Trost et al. (2004). This process enables the formation of alpha-hydroxycarboxylic acid derivatives with high enantiomeric excesses, demonstrating the utility of such compounds in the asymmetric synthesis of valuable organic molecules.

Radical Processes for Organic Synthesis A study by An et al. (2014) developed a three-component reaction involving 2-(allyloxy)anilines, sulfur dioxide, and hydrazines, showcasing a radical process that yields 1-(2,3-dihydrobenzofuran-3-yl)-methanesulfonohydrazides. This method highlights the versatility of allyloxy compounds in facilitating radical cyclization and insertion reactions, useful for synthesizing sulfonohydrazide derivatives.

Claisen Rearrangement for Organic Synthesis The Claisen rearrangement of allyloxy compounds has been studied, as detailed by Wang Li-dong (2008). This rearrangement plays a crucial role in the synthesis of various organic molecules, demonstrating the applicability of such compounds in complex organic transformations.

Aqueous Media Reactions for Organometallic Chemistry Allylated oxime ethers can be effectively produced in water using indium promotion, as explored by Bernardi et al. (2003). This research underscores the potential of allyloxy compounds in organometallic reactions conducted in aqueous media, contributing to environmentally friendly synthetic processes.

作用機序

Target of Action

The primary target of oxime compounds, including 2-(Allyloxy)-5-bromobenzenecarbaldehyde oxime, is acetylcholinesterase (AChE) . AChE is an enzyme that plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine in the synaptic cleft, thus terminating the signal transmission .

Mode of Action

Oxime compounds interact with their target, AChE, by reactivating the enzyme that has been inactivated by organophosphates . This is achieved by the oxime moiety, which has the ability to donate a pair of electrons to form a bond with the phosphorus atom of the organophosphate, displacing the AChE enzyme . This reactivation of AChE allows it to resume its role in breaking down acetylcholine, thus restoring normal nerve function .

Biochemical Pathways

The action of oximes impacts the cholinergic pathway, which involves the synthesis, release, and breakdown of acetylcholine. By reactivating AChE, oximes ensure the proper functioning of this pathway, maintaining the balance of acetylcholine in the synaptic cleft . This is crucial for the normal functioning of both the central and peripheral nervous systems .

Pharmacokinetics

They are able to cross the blood-brain barrier, which is essential for their role in reactivating AChE in the central nervous system . The metabolism and excretion of oximes are areas of ongoing research .

Result of Action

The primary result of the action of 2-(Allyloxy)-5-bromobenzenecarbaldehyde oxime is the reactivation of AChE, leading to the restoration of normal nerve function . This can alleviate the symptoms of organophosphate poisoning, which include muscle weakness, breathing difficulties, and potentially life-threatening paralysis .

Action Environment

The efficacy and stability of oximes can be influenced by various environmental factors. For instance, the pH of the environment can impact the rate of AChE reactivation . Furthermore, the presence of other substances, such as certain medications or toxins, may also affect the action of oximes .

将来の方向性

Recent research has focused on developing oximes that can cross the blood-brain barrier to treat organophosphorus poisoning . This could be a potential future direction for “2-(Allyloxy)-5-bromobenzenecarbaldehyde oxime”. Another future direction could be the development of oxime and other drug delivery systems into the central nervous system .

特性

IUPAC Name |

(NE)-N-[(5-bromo-2-prop-2-enoxyphenyl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO2/c1-2-5-14-10-4-3-9(11)6-8(10)7-12-13/h2-4,6-7,13H,1,5H2/b12-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUXREYUICQSXSX-KPKJPENVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=C(C=C(C=C1)Br)C=NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC1=C(C=C(C=C1)Br)/C=N/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Allyloxy)-5-bromobenzenecarbaldehyde oxime | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(Tert-butoxy)carbonyl]amino}-3-phenylpentanoic acid](/img/structure/B2774008.png)

![ethyl 2-(3-nitrobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2774012.png)

![N-[cyano(2,4-difluorophenyl)methyl]-1H-indole-6-carboxamide](/img/structure/B2774013.png)

![2-{[4-(2-chlorophenyl)piperazin-1-yl]carbonyl}-6-methylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2774014.png)

![4-morpholin-4-ylsulfonyl-N-[3-[(4-morpholin-4-ylsulfonylbenzoyl)amino]phenyl]benzamide](/img/structure/B2774016.png)

![1-[5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]-1-ethanol](/img/structure/B2774017.png)

![2-[(3,4-Dihydroxy-5-methoxyphenyl)methylidene]propanedinitrile](/img/structure/B2774018.png)

![N-[2-(cyclohexen-1-yl)ethyl]-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide](/img/structure/B2774019.png)

![4-benzyl-N-(furan-2-ylmethyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2774029.png)

![(E)-3-(but-2-en-1-yl)-8-(3-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2774031.png)